molecular formula C14H19BrN2O3S B6587910 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1234909-90-0

3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Cat. No.: B6587910
CAS No.: 1234909-90-0
M. Wt: 375.28 g/mol
InChI Key: BGXIXOSXHWDICH-UHFFFAOYSA-N
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Description

3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a methanesulfonyl group, followed by the introduction of a bromine atom on the benzamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanesulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of the methanesulfonyl group.

    4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Contains a pyrazole ring instead of the piperidine ring.

Uniqueness

3-bromo-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is unique due to the combination of its bromine atom, methanesulfonyl group, and piperidine ring

Properties

IUPAC Name

3-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIXOSXHWDICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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